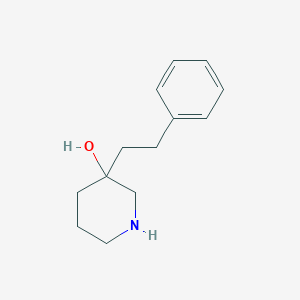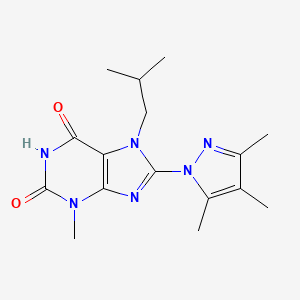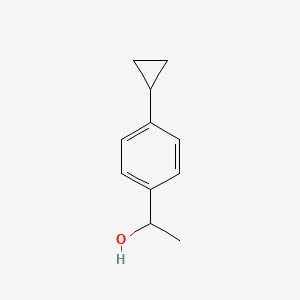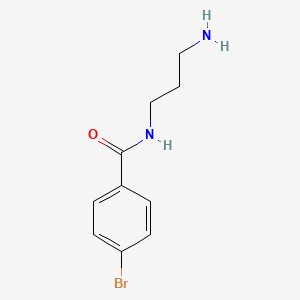![molecular formula C13H24N2O3 B2548897 Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate CAS No. 2248340-61-4](/img/structure/B2548897.png)
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate, also known as Boc-piperidine, is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine derivatives and is commonly used as a building block in the synthesis of various biologically active compounds. Boc-piperidine has been extensively studied for its unique properties and potential applications in the field of medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene is not fully understood. However, it is believed to interact with specific biological targets such as enzymes, receptors, and ion channels. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has been shown to modulate the activity of various enzymes involved in cellular processes such as signal transduction, metabolism, and DNA replication.
Biochemical and Physiological Effects:
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has been shown to have various biochemical and physiological effects. It has been reported to exhibit antiviral, antibacterial, and anticancer activity. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene is also stable under a wide range of conditions and can be stored for extended periods. However, Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene in scientific research. One potential area of application is in the design and synthesis of new drug candidates for the treatment of various diseases such as cancer, viral infections, and neurological disorders. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene could also be used in the development of new synthetic methodologies for the synthesis of complex organic molecules. Additionally, Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene could be used in the study of specific biological targets and their interactions with other molecules.
Synthesemethoden
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene can be synthesized by reacting tert-butyl 3-oxopiperidine-1-carboxylate with methylamine in the presence of a suitable base. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran and is followed by the removal of the protecting group using an acid catalyst.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene has been widely used as a building block in the synthesis of various biologically active compounds such as antiviral agents, anticancer drugs, and neurotransmitter modulators. It has also been used as a precursor for the synthesis of piperidine alkaloids and other natural products. Tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylatene is often used in the design and synthesis of new drug candidates due to its unique chemical properties and its ability to modulate specific biological targets.
Eigenschaften
IUPAC Name |
tert-butyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)10-6-5-7-15(9-10)11(16)8-14-4/h10,14H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHZZNJVEMOHKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)
![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)
![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![N-[1-(4-Pyridin-3-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2548830.png)


